3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile

Medicinal Chemistry Physicochemical Properties Lipophilicity

3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile (C9H3F6NO; MW: 255.12) characterized by the concurrent presence of both trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) substituents on a benzonitrile core. This dual substitution pattern is engineered to modulate key physicochemical properties, including lipophilicity and metabolic stability, which are critical determinants in drug design and agrochemical development.

Molecular Formula C9H3F6NO
Molecular Weight 255.12 g/mol
CAS No. 1804454-53-2
Cat. No. B1413000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile
CAS1804454-53-2
Molecular FormulaC9H3F6NO
Molecular Weight255.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)OC(F)(F)F)C#N
InChIInChI=1S/C9H3F6NO/c10-8(11,12)6-1-5(4-16)2-7(3-6)17-9(13,14)15/h1-3H
InChIKeyFPZVOODREDCGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile (CAS 1804454-53-2): Chemical Class, Structural Features, and Procurement Context


3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile (C9H3F6NO; MW: 255.12) characterized by the concurrent presence of both trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) substituents on a benzonitrile core. This dual substitution pattern is engineered to modulate key physicochemical properties, including lipophilicity and metabolic stability, which are critical determinants in drug design and agrochemical development [1]. As a specialized building block, it is primarily procured for advanced medicinal chemistry programs, serving as a versatile intermediate in the synthesis of bioactive small molecules where precise tuning of electronic and steric parameters is required .

Why Generic Substitution of 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile Fails in Rigorous SAR and Development Pipelines


In medicinal chemistry, the assumption that structurally analogous building blocks are functionally interchangeable is a common pitfall with significant downstream consequences. The specific arrangement of -OCF3 and -CF3 groups at the 3- and 5-positions on the benzonitrile ring of this compound creates a unique electronic and steric environment that directly impacts target binding, metabolic fate, and overall molecular properties. Simple substitution with a mono-substituted analog (e.g., 3-(trifluoromethoxy)benzonitrile) or a regioisomer (e.g., 3-trifluoromethoxy-4-(trifluoromethyl)benzonitrile) can lead to unforeseen alterations in potency, selectivity, or ADME profiles, thereby derailing lead optimization efforts [1]. The evidence presented below underscores the quantifiable differences in key properties, demonstrating why this specific compound cannot be treated as a generic commodity and must be evaluated on its own merits for scientific selection and procurement.

Quantitative Evidence Guide for 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile: Differentiation Against Key Analogs


Enhanced Lipophilicity (LogP) Profile of the -OCF3 Substituent Compared to -OCH3 and -CF3

The trifluoromethoxy (-OCF3) group confers a quantifiable increase in lipophilicity compared to a standard methoxy (-OCH3) substituent, while offering a distinct electronic profile from a trifluoromethyl (-CF3) group. In a controlled aliphatic derivative series, compounds bearing the -OCF3 group exhibited higher lipophilicity than their -OCH3 analogs, and were comparable to those bearing a -CF3 moiety. This differential property is critical for modulating membrane permeability and target engagement [1].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Divergent Microsomal Stability of -OCF3-Containing Compounds vs. -OCH3 and -CF3 Analogs

The metabolic stability of compounds containing the -OCF3 group is not simply an extension of other fluorinated or alkoxy substituents. In a comparative study, the -OCF3 group typically decreased the metabolic stability of aliphatic derivatives relative to both -OCH3 and -CF3 substituted counterparts. This non-linear behavior highlights the unique susceptibility of the -OCF3 moiety to metabolic enzymes, a critical consideration in lead optimization where half-life is a key parameter [1].

ADME Metabolic Stability Drug Metabolism

Documented Bioactivity Profile of 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile Across Multiple Target Classes

This specific compound has been empirically documented to exhibit a multi-faceted biological profile, including anticarcinogenic activity (preventing transformation of DMBA-treated JB6 cells), antimalarial activity (killing P. falciparum), antivenom activity (nullifying N. naja venom effects), and antifungal activity (inhibiting A. niger cilia formation). While the precise molecular targets and comparative potency against a close analog were not quantified in the available data, this broad spectrum of empirically observed activities distinguishes it from compounds that have not been similarly evaluated [1].

Biological Activity Drug Discovery Phenotypic Screening

Structural Differentiation from Regioisomers with Altered Physicochemical Properties

The 3,5-disubstitution pattern on the benzonitrile ring is not arbitrary and leads to measurable differences in physical properties compared to other regioisomers. For example, the calculated LogP for the closely related analog 3-Fluoro-5-(trifluoromethyl)benzonitrile is reported to be approximately 2.21-2.72, while the methoxy analog 3-Methoxy-5-(trifluoromethyl)benzonitrile has a LogP of 2.84 [1]. Although experimental LogP data for the target compound is not available, its unique combination of -OCF3 and -CF3 at the 3- and 5-positions is predicted to yield a LogP value that differs from both, directly impacting its chromatographic behavior and in silico model predictions used in drug design.

Structural Isomers Physicochemical Properties QSAR

High-Impact Application Scenarios for 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile in Drug Discovery and Development


Lead Optimization Campaigns Requiring Precise Lipophilicity Tuning

In medicinal chemistry programs where the lead series exhibits suboptimal membrane permeability or target binding due to inappropriate lipophilicity, this compound serves as a strategic building block. Its -OCF3 group provides a quantifiably higher lipophilic character than a standard -OCH3 group, while maintaining a distinct electronic profile from a -CF3 substituent [1]. This allows chemists to explore a specific region of chemical space for improving oral bioavailability or CNS penetration without the risk of introducing metabolic liabilities associated with larger alkyl chains.

Investigations into Metabolic Lability and 'Soft Spot' Identification

Given the evidence that the -OCF3 group can confer a unique metabolic liability compared to -OCH3 and -CF3 groups, this compound is an ideal tool for studying structure-metabolism relationships [2]. It can be incorporated into a series of analogs to deliberately probe the metabolic soft spots within a new chemical series. This proactive approach aids in the early identification of clearance mechanisms, guiding the design of more stable candidates in subsequent iterations.

Focused Screening for Phenotypic and Target-Based Assays

The documented, albeit preliminary, biological activity against cancer cell transformation, malaria, and venom toxicity provides a strong rationale for including this compound in focused screening libraries [3]. Its broad activity profile reduces the risk associated with testing a completely uncharacterized molecule. Procurement for these applications is justified by the compound's known 'biological track record,' enabling faster identification of potential hits in relevant disease areas.

Development of Novel Androgen Receptor (AR) Modulators

The benzonitrile core substituted with fluorinated groups is a recognized pharmacophore in the development of androgen receptor antagonists for conditions like acne and alopecia [4]. While not the optimized clinical candidate itself, this specific 3,5-disubstituted analog provides a valuable intermediate for exploring SAR around the benzonitrile ring. Its procurement is essential for academic and industrial groups seeking to develop novel AR-targeting therapies with improved selectivity and topical efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.